molecular formula C29H27N3O4S B2576424 3-benzyl-2-(((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1114647-62-9

3-benzyl-2-(((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2576424
CAS RN: 1114647-62-9
M. Wt: 513.61
InChI Key: GUWXMMZVDFAANG-UHFFFAOYSA-N
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Description

3-benzyl-2-(((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C29H27N3O4S and its molecular weight is 513.61. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial, Analgesic, and Anti-inflammatory Properties

  • Research indicates that quinazoline derivatives, including those similar to the mentioned compound, have shown promising antimicrobial, analgesic, and anti-inflammatory properties. A study by Dash, Dash, Laloo, and Medhi (2017) synthesized a series of quinazoline-4-one/4-thione derivatives, demonstrating their effectiveness against microbes, pain, and inflammation (Dash et al., 2017).

Cyclic GMP Phosphodiesterase Inhibitors

  • Takase, Saeki, Watanabe, Adachi, Souda, and Saito (1994) explored the role of quinazoline derivatives as cyclic GMP phosphodiesterase inhibitors. These compounds showed potential in dilating coronary arteries through potent and specific inhibition (Takase et al., 1994).

Radioiodination and Biodistribution in Cancer Research

  • Al-Salahi, Moustapha, Abuelizz, Alharthi, Alburikan, Ibrahim, Marzouk, and Motaleb (2018) investigated the radioiodination and biodistribution of a similar compound in tumor-bearing mice, indicating its potential in developing radiopharmaceuticals for targeting tumor cells (Al-Salahi et al., 2018).

Antitubercular Activity

  • A study by Maurya, Verma, Alam, Pandey, Pathak, Sharma, Srivastava, Negi, and Gupta (2013) synthesized various quinazoline derivatives and evaluated them for their in vitro antitubercular activity against Mycobacterium tuberculosis. Some derivatives exhibited significant activity, highlighting the potential of such compounds in tuberculosis treatment (Maurya et al., 2013).

Anticancer Activity

  • Noolvi and Patel (2013) synthesized quinazoline derivatives and evaluated their anticancer activity, particularly targeting EGFR-tyrosine kinase. Their research demonstrated promising results in cancer cell line inhibition (Noolvi & Patel, 2013).

Analgesic Activity

  • Osarodion (2023) reported on the synthesis of quinazolin-4(3H)-one derivatives, including compounds similar to the mentioned chemical, and their significant analgesic activity, compared to standard analgesic drugs (Osarodion, 2023).

properties

IUPAC Name

3-benzyl-2-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O4S/c1-4-35-25-15-14-21(16-26(25)34-3)27-30-24(19(2)36-27)18-37-29-31-23-13-9-8-12-22(23)28(33)32(29)17-20-10-6-5-7-11-20/h5-16H,4,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWXMMZVDFAANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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